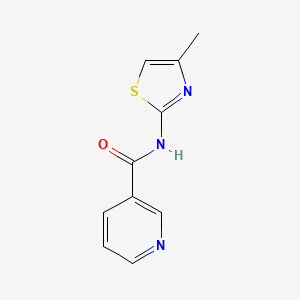![molecular formula C10H21NO B6617399 [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol CAS No. 1522645-03-9](/img/structure/B6617399.png)
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4,4-dimethylcyclohexylmethanol, also known as AM-DCHM, is a cyclic alcohol that has been studied in recent years for its potential applications in various scientific research fields. It is a synthetic derivative of the cyclohexanol family, and is composed of an aminomethyl group and a dimethylcyclohexyl group. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has been used in various scientific research fields. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has been used as a starting material for the synthesis of small molecules with potential therapeutic properties. In biochemistry, [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has been used as a substrate for the study of enzyme-catalyzed reactions. In pharmacology, it has been studied for its potential as an agonist or antagonist of various receptors.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is still under investigation. However, it is believed that the aminomethyl group in its structure may interact with certain receptors in the body, leading to a change in their activity. This could potentially be used to alter the activity of certain biological processes and pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol have not been thoroughly studied. However, it has been suggested that it may have an effect on the activity of certain enzymes and receptors. It has also been proposed that it may have an effect on the activity of certain metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol in lab experiments include its relatively low cost, its availability, and its stability. It is also relatively easy to synthesize and can be easily purified. However, it is important to note that the effects of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol on certain biochemical and physiological processes are still not fully understood. Therefore, it is important to use caution when conducting experiments with this compound.
Future Directions
As [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is a relatively new compound, there are many potential directions for future research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted into its potential as a therapeutic agent. Finally, further research could be conducted into its potential as a substrate for the study of enzyme-catalyzed reactions.
Synthesis Methods
The synthesis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol has been developed through a multi-step process. The first step involves the reaction of cyclohexanol with methyl iodide in the presence of sodium iodide, resulting in the formation of 1-methylcyclohexanol. This is then followed by the reaction of 1-methylcyclohexanol with sodium amide in the presence of dimethylformamide (DMF) to yield [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol. In the final step, the product is purified by recrystallization.
properties
IUPAC Name |
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-5-10(7-11,8-12)6-4-9/h12H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFYMHNVPMAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)




![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

